N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Overview
Description
N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H15N5O2S2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide is 349.06671709 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
P2X7 Antagonist
The compound has been used in the development of novel P2X7 antagonists . These antagonists are important in the field of medicinal chemistry as they have potential therapeutic applications in treating various diseases, including neurodegenerative disorders .
Anti-Inflammatory Properties
Thiophene and its substituted derivatives, which include the compound , have been reported to possess anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions characterized by inflammation .
Anti-Psychotic Properties
The compound, being a derivative of thiophene, also exhibits anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders .
Anti-Arrhythmic Properties
Thiophene derivatives, including the compound, have been found to possess anti-arrhythmic properties . This suggests potential use in the treatment of cardiac arrhythmias .
Anti-Anxiety Properties
The compound, as a derivative of thiophene, also exhibits anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders .
Anti-Fungal Properties
Thiophene derivatives, including the compound, have been found to possess anti-fungal properties . This suggests potential use in the treatment of fungal infections .
Anti-Microbial Properties
The compound, as a derivative of thiophene, also exhibits anti-microbial properties . This suggests potential applications in the treatment of various microbial infections .
Anti-Cancer Properties
Thiophene derivatives, including the compound, have been found to possess anti-cancer properties . This suggests potential use in the treatment of various types of cancer .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes .
Mode of Action
Based on the structure–activity relationship (sar) of 1,3,4-thiadiazole scaffold, it was concluded that electron-withdrawing group increases the activity . This suggests that the compound may interact with its targets through a mechanism involving electron transfer .
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, and cell proliferation .
Pharmacokinetics
The lipophilicity of similar compounds has been studied, suggesting that these compounds may have good membrane permeability, which could influence their absorption and distribution .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have the ability to inhibit the growth of certain microorganisms .
properties
IUPAC Name |
N-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-7-11(23-18-17-7)13(21)19-5-4-9-10(6-19)22-14(15-9)16-12(20)8-2-3-8/h8H,2-6H2,1H3,(H,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHIUAONGBZSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105078 | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
CAS RN |
1351659-01-2 | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351659-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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